

# "melting point and appearance of 6-Amino-3-bromo-2-methylpyridine"

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## Compound of Interest

Compound Name: 6-Amino-3-bromo-2-methylpyridine

Cat. No.: B189396

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## Technical Guide: 6-Amino-3-bromo-2-methylpyridine

Audience: Researchers, scientists, and drug development professionals.

### Abstract

This technical guide provides a comprehensive overview of the physicochemical properties and relevant experimental protocols for **6-Amino-3-bromo-2-methylpyridine** (CAS No: 42753-71-9). This compound is a key heterocyclic intermediate, widely utilized in the synthesis of pharmaceutical and agrochemical agents. This document includes tabulated physical data, a detailed methodology for melting point determination, and a representative experimental workflow for its application in Suzuki-Miyaura cross-coupling reactions, a common synthetic transformation for this class of compounds. Visualizations for experimental procedures are provided to enhance clarity and reproducibility.

### Physicochemical Properties

**6-Amino-3-bromo-2-methylpyridine** is a substituted pyridine derivative. Its physical and chemical characteristics make it a versatile building block in organic synthesis.

### Appearance

The compound typically presents as a solid. Its color is described as white to light yellow or light orange, and it can be found in crystalline or powder form<sup>[1]</sup>.

## Quantitative Data

The key physical and chemical properties of **6-Amino-3-bromo-2-methylpyridine** are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	42753-71-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>6</sub> H <sub>7</sub> BrN <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	187.04 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	79-85 °C	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	White to light yellow/orange powder or crystal	<a href="#">[1]</a>
Purity	≥97% (Assay/GC)	<a href="#">[1]</a> <a href="#">[2]</a>
Synonyms	6-Amino-3-bromo-2-picoline	<a href="#">[1]</a>

## Experimental Protocols

Detailed and reproducible experimental protocols are critical for obtaining reliable data. The following sections describe the standard procedure for determining the melting point of a crystalline solid like **6-Amino-3-bromo-2-methylpyridine** and a representative synthetic application.

### Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity. A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities. The capillary method is a standard and widely used technique.

Objective: To accurately determine the temperature range over which the solid-to-liquid phase transition occurs.

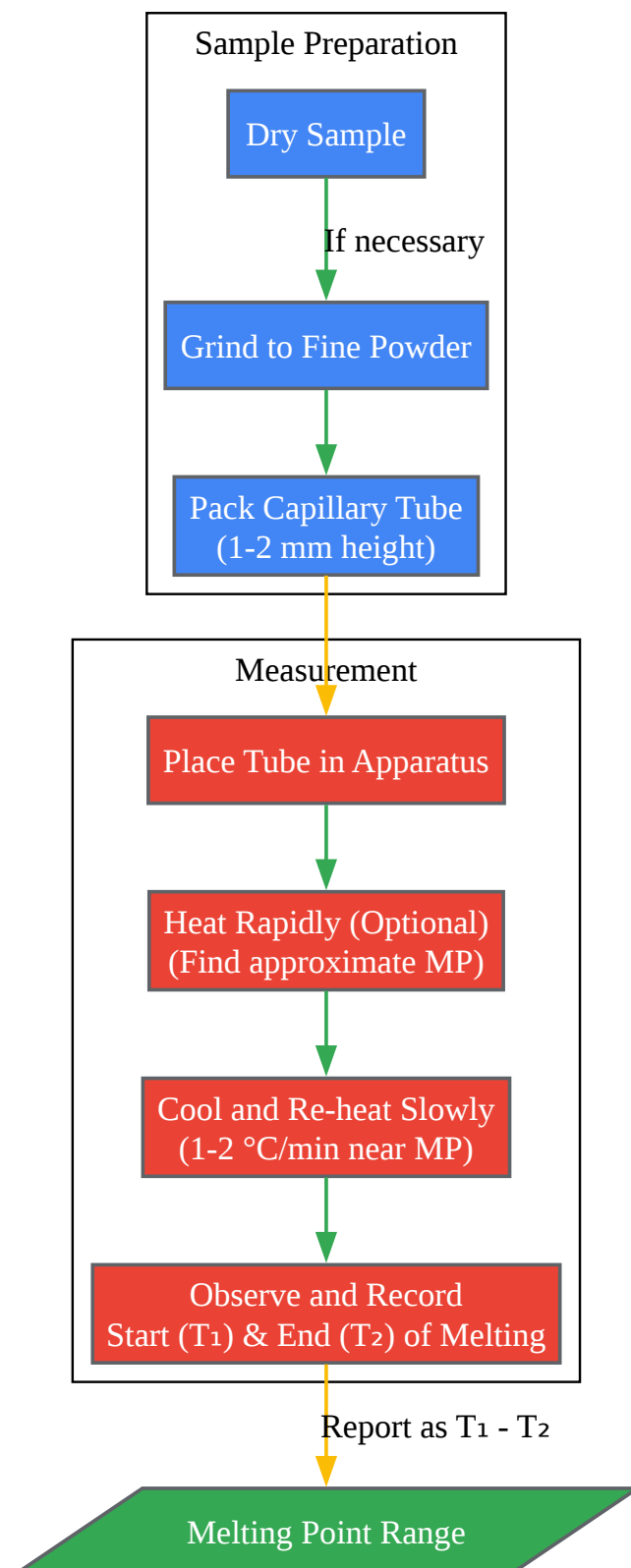
Materials:

- **6-Amino-3-bromo-2-methylpyridine** sample (must be dry and finely powdered)
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or similar digital device) or Thiele tube with heating oil
- Thermometer (calibrated)
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- **Sample Preparation:** Ensure the sample is completely dry. If the crystals are large, gently grind them into a fine powder using a mortar and pestle. This ensures efficient and uniform heat transfer[2].
- **Capillary Tube Packing:** Press the open end of a capillary tube into the powdered sample. A small amount of the compound will enter the tube. Tap the sealed end of the tube gently on a hard surface to pack the powder down. The packed sample height should be approximately 1-2 mm[3].
- **Apparatus Setup:** Place the packed capillary tube into the heating block or attach it to the thermometer in the heating bath of the apparatus.
- **Approximate Melting Point (Optional but Recommended):** If the melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to determine an approximate range[4]. Allow the apparatus to cool significantly before the precise measurement.
- **Precise Melting Point Determination:** Heat the apparatus to a temperature about 15-20 °C below the expected or approximate melting point. Then, slow the heating rate to 1-2 °C per minute[3].
- **Observation and Recording:** Carefully observe the sample. Record the temperature ( $T_1$ ) at which the first drop of liquid appears. Continue heating at the slow rate and record the temperature ( $T_2$ ) at which the last solid crystal melts. The melting point is reported as the range  $T_1 - T_2$ [1].

- Post-Analysis: Dispose of the used capillary tube in a designated glass waste container.



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**Caption:** Workflow for Melting Point Determination.

## Representative Synthetic Application: Suzuki-Miyaura Cross-Coupling

**6-Amino-3-bromo-2-methylpyridine** is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the pyridine ring and an aryl group, a key step in synthesizing more complex molecules for drug discovery. The following is a general protocol adapted for this class of compounds.

Objective: To couple **6-Amino-3-bromo-2-methylpyridine** with an arylboronic acid to form a biaryl compound.

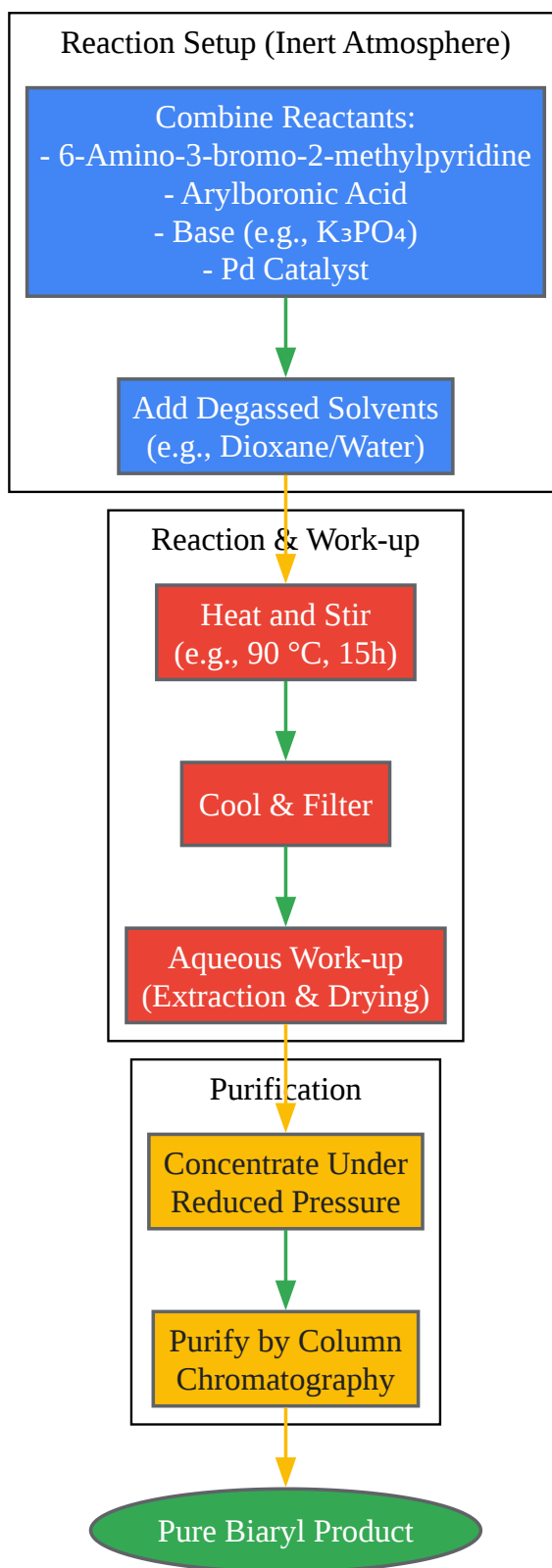
Materials:

- **6-Amino-3-bromo-2-methylpyridine** (1.0 equiv)
- Arylboronic acid (1.2-1.5 equiv)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 5 mol%)
- Base (e.g.,  $\text{K}_3\text{PO}_4$  or  $\text{K}_2\text{CO}_3$ , 2.0-3.0 equiv)
- Solvent system (e.g., 1,4-dioxane and degassed water, 4:1 mixture)
- Schlenk flask or reaction vial
- Inert atmosphere (Nitrogen or Argon)
- Magnetic stirrer and heating mantle/oil bath

Procedure:

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add **6-Amino-3-bromo-2-methylpyridine**, the arylboronic acid, the base, and the palladium catalyst<sup>[5]</sup>.

- Inerting: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.
- Solvent Addition: Add the degassed solvent system to the flask via syringe.
- Reaction: Stir the mixture at an elevated temperature (e.g., 85-95 °C) for the required time (typically several hours, monitored by TLC or LC-MS)[6].
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter to remove inorganic salts.
- Extraction: Wash the organic filtrate with water and brine. Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ).
- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final biaryl product.



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**Caption:** General Workflow for a Suzuki Cross-Coupling Reaction.

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- To cite this document: BenchChem. ["melting point and appearance of 6-Amino-3-bromo-2-methylpyridine"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189396#melting-point-and-appearance-of-6-amino-3-bromo-2-methylpyridine]

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